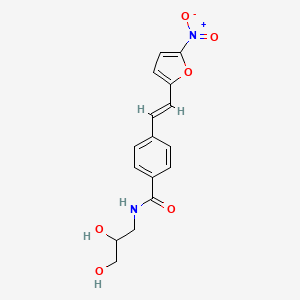![molecular formula C25H22N2O3 B15211784 Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]- CAS No. 131362-18-0](/img/structure/B15211784.png)
Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid is an organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid typically involves the reaction of 3,4-diphenyl-1H-pyrazole with an appropriate phenoxyacetic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like acetone, followed by refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol, acetone, or dichloromethane, and may require heating or refluxing to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenoxyacetic acid derivatives .
科学研究应用
作用机制
The mechanism of action of 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid include other pyrazole derivatives such as:
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
- 2-((2’-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1’-biphenyl]-3-yl)oxy)acetic acid
Uniqueness
The uniqueness of 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its diphenyl-pyrazole moiety is particularly important for its interaction with biological targets, making it a valuable compound for drug development and other scientific research applications .
属性
CAS 编号 |
131362-18-0 |
|---|---|
分子式 |
C25H22N2O3 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
2-[3-[2-(3,4-diphenylpyrazol-1-yl)ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H22N2O3/c28-24(29)18-30-22-13-7-8-19(16-22)14-15-27-17-23(20-9-3-1-4-10-20)25(26-27)21-11-5-2-6-12-21/h1-13,16-17H,14-15,18H2,(H,28,29) |
InChI 键 |
BTFRTIRRPBIYAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)CCC4=CC(=CC=C4)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


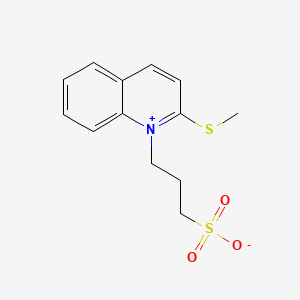
![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)
![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
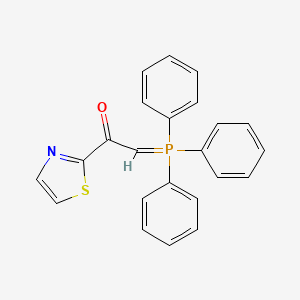
![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)

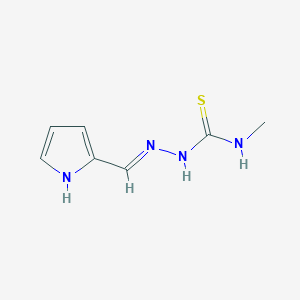
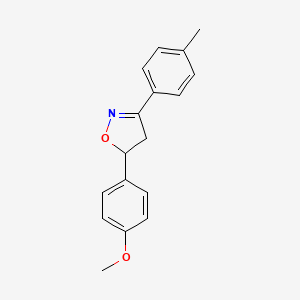
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
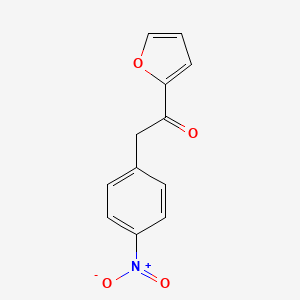
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
